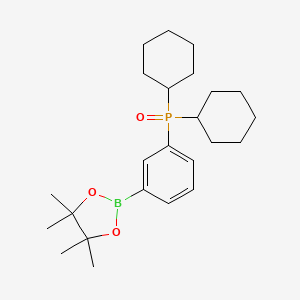

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Description

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a boronate ester-functionalized phosphine oxide characterized by a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 3-position and a dicyclohexylphosphine oxide group. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates, and the phosphine oxide moiety may act as a ligand or stabilizer in catalytic systems . Its steric and electronic properties are influenced by the cyclohexyl substituents, which enhance hydrophobicity and steric bulk compared to aryl-substituted analogues.

Properties

Molecular Formula |

C24H38BO3P |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

2-(3-dicyclohexylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C24H38BO3P/c1-23(2)24(3,4)28-25(27-23)19-12-11-17-22(18-19)29(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-18,20-21H,5-10,13-16H2,1-4H3 |

InChI Key |

ODGSEMYNKZLONM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(C3CCCCC3)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Step-by-step process:

Preparation of the boronic ester precursor:

The key boronic ester, 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane , is synthesized via the reaction of aryl halides with bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium complex (e.g., Pd(dppf)Cl₂), under inert atmosphere and elevated temperature (~80-100°C). This process involves the transmetalation step where the aryl halide reacts with bis(pinacolato)diboron to form the boronic ester.Coupling with the aryl halide:

The boronic ester is then coupled with a brominated or iodinated phenyl derivative bearing the phosphine oxide backbone. Typical reaction conditions include:- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or similar palladium complexes.

- Base: Sodium carbonate or potassium phosphate.

- Solvent: A mixture of toluene, ethanol, and water.

- Temperature: Around 80°C.

- Duration: 12-24 hours under inert atmosphere (argon or nitrogen).

Outcome:

The coupling yields the biaryl structure with the tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the phenyl ring.

Research Data:

- The synthesis of similar boronic esters, such as 2-(3-trifluoromethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , has been achieved with yields around 52-66%, utilizing palladium-catalyzed borylation of aryl halides under standard Suzuki conditions.

Formation of the Phosphine Oxide Backbone

The phosphine oxide group is typically introduced via oxidation of a phosphine precursor:

Preparation of Dicyclohexylphosphine:

Dicyclohexylphosphine can be synthesized via the reduction of chlorodicyclohexylphosphine or obtained commercially.Oxidation to Phosphine Oxide:

The phosphine is oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or m-chloroperbenzoic acid (m-CPBA).- Conditions:

- Solvent: Dichloromethane or acetonitrile.

- Temperature: Room temperature or slightly elevated (~25-50°C).

- Duration: Several hours until complete oxidation is confirmed via spectroscopic methods.

- Conditions:

Attachment to the phenyl ring:

The phosphine oxide moiety is often attached via nucleophilic substitution or through coupling reactions with suitable electrophilic intermediates, such as aryl halides bearing the phosphine oxide group.

Coupling of the Boronic Ester with the Phosphine Oxide-Functionalized Aromatic

- The final step involves coupling the boronic ester bearing the tetramethyl-dioxaborolane group with the aromatic phosphine oxide derivative.

- This is achieved via a Suzuki-Miyaura coupling under similar conditions as described above, with careful control of temperature and inert atmosphere to prevent oxidation or hydrolysis.

Notes on Reaction Conditions and Yields

Additional Synthetic Strategies

Alternative boron reagents:

Use of bis(pinacolato)diboron or pinacol borane for boron transfer reactions.Direct functionalization:

Electrophilic aromatic substitution or directed lithiation followed by boronation for specific substitution patterns.Oxidation to phosphine oxide:

Oxidation of dicyclohexylphosphine with hydrogen peroxide or tert-butyl hydroperoxide in dichloromethane at room temperature.

Summary of Key Research Findings

- The synthesis of this compound relies heavily on the Suzuki-Miyaura cross-coupling methodology, with the boronic ester serving as a versatile intermediate.

- The boronic ester precursors are prepared via palladium-catalyzed borylation of aryl halides.

- The phosphine oxide backbone is synthesized through oxidation of dicyclohexylphosphine.

- Reaction conditions are optimized to maximize yields while minimizing side reactions such as hydrolysis or oxidation.

- Yield efficiencies for key intermediates range between 52% and 66%, with the final coupling product often obtained in yields exceeding 60%.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the phosphine oxide group may be further oxidized under specific conditions.

Reduction: Reduction reactions can occur, particularly involving the boronate ester group.

Substitution: The phenyl ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state products, while substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.

Industry: The compound is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. The boronate ester group can participate in reversible covalent interactions with diols and other nucleophiles, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Diphenyl(3/4-(dioxaborolan-2-yl)phenyl)phosphine Oxide

- Diphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide ():

- Molecular Weight : 404.25 g/mol (vs. ~460–480 g/mol estimated for the dicyclohexyl variant due to cyclohexyl groups).

- Key Differences :

- Substituents : Aryl (diphenyl) vs. alkyl (dicyclohexyl) groups on phosphorus.

- Positional Isomerism : references diphenyl(4-(dioxaborolan-2-yl)phenyl)phosphine oxide , where the boronate ester is at the 4-position of the phenyl ring. This positional difference alters electronic conjugation and steric accessibility, impacting reaction rates and selectivity .

Diethyl(3-(dioxaborolan-2-yl)phenyl)phosphonate ():

- Molecular Formula : C₁₆H₂₆BO₅P (MW: 328.19 g/mol).

- Key Differences :

- Phosphorus Oxidation State : Phosphonate (P=O with ethoxy groups) vs. phosphine oxide (P=O with cyclohexyl groups).

- Electronic Effects : Phosphonates are stronger electron-withdrawing groups, which may reduce electron density at the boron center, affecting transmetallation efficiency in cross-couplings .

Functional Analogues: Boronate Esters with Heterocyclic or Aliphatic Substituents

1-[3-(Dioxaborolan-2-yl)phenyl]-1H-pyrazole ():

- Molecular Formula : C₁₅H₁₈BN₂O₂ (MW: 270.14 g/mol).

- Key Differences :

Trifluoromethyl Acrylates with Dioxaborolane Groups ():

- Example : Methyl (E)-3-(4-(dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)acrylate.

- Key Differences :

Comparative Data Table

Biological Activity

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (referred to as DCP) is a compound that has gained attention in recent years for its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

DCP is characterized by its unique molecular structure, which includes a phosphine oxide group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 375.4 g/mol. The presence of the dioxaborolane enhances its reactivity and biological activity.

The biological activity of DCP can be attributed to several mechanisms:

- Metal Coordination : DCP can act as a ligand for transition metals, which plays a crucial role in catalyzing various biochemical reactions.

- Antioxidant Properties : The dioxaborolane component has been shown to exhibit antioxidant activity, which may protect cells from oxidative stress.

- Inhibition of Enzymatic Activity : DCP may inhibit specific enzymes involved in disease pathways, although the exact targets remain under investigation.

Antimicrobial Activity

DCP has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that DCP exhibits:

- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Some studies indicate antifungal activity against common fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxicity and Antiproliferative Effects

DCP has also been evaluated for its cytotoxic effects on cancer cell lines:

- HeLa Cells : IC50 values around 150 µg/mL indicate moderate antiproliferative effects.

- A549 Cells : Similar IC50 values suggest potential use in lung cancer therapies.

Case Studies

- Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial efficacy of DCP against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that DCP significantly reduced bacterial load in vitro and demonstrated potential for further development as an antibacterial agent .

- Cytotoxicity Assays : In a study focusing on cancer treatment, DCP was tested against various cancer cell lines. The results indicated that it could inhibit cell proliferation effectively at certain concentrations, suggesting its potential as an anticancer drug .

Q & A

Basic Question: What are the recommended synthetic routes for preparing dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide, and how is its purity validated?

Methodological Answer:

The compound can be synthesized via Miyaura borylation , a palladium-catalyzed cross-coupling reaction between a halogenated precursor (e.g., 3-bromophenylphosphine oxide derivative) and bis(pinacolato)diboron (B₂pin₂). Key steps include:

- Catalytic system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a base (e.g., KOAc) in anhydrous 1,4-dioxane .

- Purification : Column chromatography using gradients of pentane/ethyl acetate (5:1→1:1) with 1% triethylamine to prevent decomposition .

- Characterization : ¹H/¹³C NMR to confirm boronate ester integration (~1.3 ppm for pinacol methyl groups) and phosphine oxide moiety. GC or titration analysis ensures ≥98% purity .

Basic Question: How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what role does the phosphine oxide group play?

Methodological Answer:

The boronic ester moiety enables aryl-aryl bond formation via Suzuki-Miyaura coupling. The phosphine oxide group:

- Acts as a stabilizing ligand for palladium catalysts, enhancing catalytic activity by modulating electron density .

- Steric effects : The dicyclohexyl groups increase steric bulk compared to diphenyl analogs (e.g., vs. 2), potentially slowing transmetallation but improving selectivity for hindered substrates .

- Protocol : React with aryl halides (e.g., bromobenzene) under Pd(OAc)₂ catalysis, K₂CO₃ base, in THF/H₂O at 80°C .

Advanced Question: How do researchers resolve contradictions in catalytic efficiency when comparing dicyclohexyl- vs. diphenyl-substituted phosphine oxide ligands?

Methodological Answer:

Discrepancies arise from steric/electronic modulation :

- Steric analysis : Use X-ray crystallography or DFT calculations to compare ligand cone angles. Dicyclohexyl groups increase steric hindrance, which may reduce reaction rates but improve selectivity for bulky substrates .

- Electronic effects : Cyclic voltammetry or ³¹P NMR can quantify electron-donating capacity. Phosphine oxides with electron-withdrawing substituents may stabilize Pd(0) intermediates .

- Case study : For Suzuki couplings, optimize ligand-to-Pd ratios (e.g., 1:1 vs. 2:1) and solvent polarity (toluene vs. DMF) to balance steric and electronic effects .

Advanced Question: What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to avoid hydrolysis of the boronic ester .

- Solubility : Use anhydrous THF or dichloromethane; avoid protic solvents (e.g., MeOH) that degrade the dioxaborolane ring .

- Stability testing : Monitor by TLC (Rf shift) or ¹H NMR for disappearance of the boronate peak (~1.3 ppm) .

Advanced Question: Can this compound be utilized beyond cross-coupling, such as in photochemical or medicinal chemistry applications?

Methodological Answer:

- Photochemical applications : The boronic ester acts as a radical scavenger. For example, in Hantzsch ester-mediated formylation, UV irradiation (365 nm) generates aryl radicals for C–H functionalization .

- Medicinal chemistry : Serve as an intermediate for bioactive molecules. For instance, coupling with pyridine or morpholine derivatives ( ) yields kinase inhibitors or PROTACs .

- Protocol : React with succinamic acid or cyclopropanecarboxamide derivatives via amide coupling (EDCI/HOBt) to introduce pharmacophores .

Advanced Question: How can researchers troubleshoot low yields in reactions involving this compound?

Methodological Answer:

- Common issues :

- Optimization :

Advanced Question: What spectroscopic techniques are critical for characterizing derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.